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Compound of Interest

N,N-Dimethyl-1-piperidin-4-
Compound Name:
ylmethanamine

Cat. No.: B145781

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N,N-
Dimethyl-1-piperidin-4-ylmethanamine, a heterocyclic building block with applications in
pharmaceutical research and drug development, particularly in the synthesis of Central
Nervous System (CNS) targeted agents. This document outlines the key physicochemical
properties, a detailed synthetic protocol, and the spectroscopic data essential for its
characterization. The guide adheres to stringent data presentation and visualization standards,
including structured data tables and detailed experimental and logical workflows rendered in
Graphviz DOT language.

Chemical Identity and Physical Properties

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a disubstituted piperidine derivative. Its core
structure consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl

group.

Table 1: Physicochemical Properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine
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Property Value Source

CAS Number 138022-00-1 Commercial Suppliers
Molecular Formula CsHisN2 Calculated

Molecular Weight 142.24 g/mol Calculated

Boiling Point (Predicted) 178.8+8.0 °C Commercial Suppliers
Density (Predicted) 0.868 £ 0.06 g/cm3 Commercial Suppliers

Synthesis Protocol

The synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine can be achieved through a
multi-step process starting from commercially available 4-piperidone. The following protocol is
adapted from established methods for analogous N-substituted piperidin-4-ylmethanamines.

Overall Synthetic Workflow

The synthesis involves three primary stages:

e Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group
to prevent side reactions.

¢ Reductive Amination: The protected piperidone undergoes reductive amination with
dimethylamine to introduce the dimethylaminomethyl group.

o Deprotection: The Boc protecting group is removed under acidic conditions to yield the final
product.
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Figure 1: Synthetic workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine.

Experimental Procedure

Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as
dichloromethane (DCM), add a base, for example, triethylamine (2.5 eq), at 0 °C.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)20, 1.1 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

Dissolve N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.

e Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

 Stir the mixture for 1-2 hours at room temperature to facilitate iminium ion formation.

e Add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq) portion-wise.

o Continue stirring at room temperature for 12-18 hours.

e Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

o Extract the product with DCM, wash the combined organic layers with brine, and dry over
anhydrous sodium sulfate.

« Filter and concentrate the solvent to obtain the crude product, which can be purified by
column chromatography.

Step 3: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine (Deprotection)

Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or dioxane.

e Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA, 10 eq) or a solution of
HCI in dioxane (4 M).

 Stir the mixture at room temperature for 2-4 hours.

o Monitor the deprotection by TLC or LC-MS.

» Upon completion, remove the solvent and excess acid under reduced pressure.

e Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

o Extract the final product with a suitable organic solvent (e.g., DCM or ethyl acetate).
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e Dry the combined organic extracts, filter, and concentrate to yield N,N-Dimethyl-1-piperidin-

4-ylmethanamine.

Structure Elucidation via Spectroscopic Methods

The definitive structure of N,N-Dimethyl-1-piperidin-4-ylmethanamine is confirmed through a

combination of spectroscopic techniques. While experimental data for this specific molecule is

not readily available in the public domain, this section outlines the expected spectral

characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Chemical Shifts

Chemical Shift (5,

Protons Multiplicity Integration
ppm)
Piperidine NH 1.0-2.0 brs 1H
Piperidine H2, H6
) ) 24-26and29-3.1 m 4H
(axial & equatorial)
Piperidine H3, H5
. _ 11-13and1.6-1.8 m 4H
(axial & equatorial)
Piperidine H4 14-16 m 1H
-CH2-N(CHs)2 21-23 d 2H
-N(CHs)2 2.2 S 6H
Table 3: Predicted 3C NMR Chemical Shifts
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Carbon Atom Chemical Shift (6, ppm)
Piperidine C2, C6 ~45
Piperidine C3, C5 ~30
Piperidine C4 ~35
-CH2-N(CHs)2 ~65
-N(CHs)2 ~45

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

Technique Expected [M+H]* (m/z)

Electrospray lonization (ESI-MS) 143.15

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Expected Infrared Absorption Bands

Functional Group Wavenumber (cm~?) Intensity

N-H Stretch (secondary amine) 3300 - 3500 Medium, broad
C-H Stretch (alkane) 2850 - 3000 Strong

N-H Bend 1550 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Role in CNS Drug Discovery
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Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, particularly for
agents targeting the central nervous system.[1] The piperidine ring is a versatile structural motif
that can be modified to modulate physicochemical properties such as lipophilicity and basicity,

which are critical for blood-brain barrier penetration.[2]

Conceptual Signaling Pathway Involvement

While a specific signaling pathway for N,N-Dimethyl-1-piperidin-4-ylmethanamine is not
defined, its utility as a building block suggests its incorporation into molecules that modulate
various CNS targets like G-protein coupled receptors (GPCRSs) or ion channels.
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Figure 2: Conceptual role in CNS drug development.

Conclusion

The structural elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine relies on a
combination of synthetic chemistry and spectroscopic analysis. While a valuable building block
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in medicinal chemistry, detailed experimental data for this specific compound is not widely
published. This guide provides a comprehensive framework based on established chemical
principles and data from closely related analogues to aid researchers in its synthesis and
characterization. Further experimental validation of the predicted spectroscopic data is
recommended for rigorous structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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